3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one is a chemical compound with the molecular formula and a molecular weight of 210.27 g/mol. It is categorized under pyranones, which are cyclic compounds containing a six-membered ring with one oxygen atom and one carbonyl group. This compound is notable for its cyclohexanecarbonyl substituent, which contributes to its unique structural and functional properties. The compound's structure includes a dihydropyran moiety, which is significant in various organic synthesis applications and biological activities.
The chemical reactivity of 3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one can be explored through several types of reactions:
These reactions are essential for synthesizing derivatives or exploring its reactivity in medicinal chemistry.
The synthesis of 3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one can be achieved through several methods:
Each method's efficiency and yield depend on reaction conditions such as temperature, solvent choice, and catalysts used.
3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one has potential applications in various fields:
Interaction studies focus on how 3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one interacts with biological molecules:
Understanding these interactions is essential for predicting the compound's behavior in biological systems.
Several compounds share structural similarities with 3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
3,3-Dimethyldihydro-2H-pyran-4(3H)-one | 625099-31-2 | 0.80 |
1-(Tetrahydro-2H-pyran-4-yl)ethanone | 137052-08-5 | 0.79 |
2,2-Dimethyltetrahydropyran-4-one | 1194-16-7 | 0.74 |
The uniqueness of 3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one lies in its specific cyclohexanecarbonyl group, which distinguishes it from other pyranones that may lack this substituent. This feature potentially enhances its biological activity and application scope compared to structurally similar compounds.